4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(ethylsulfonyl)piperazin-1-yl)pyrimidine

Description

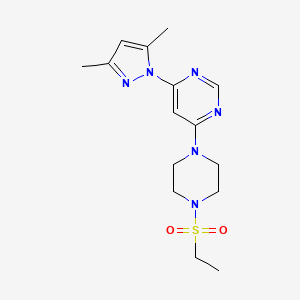

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(4-(ethylsulfonyl)piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 4-position and a 4-(ethylsulfonyl)piperazine group at the 6-position. The pyrimidine scaffold is a common pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions, making it relevant for targeting enzymes or receptors.

Properties

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)-6-(4-ethylsulfonylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O2S/c1-4-24(22,23)20-7-5-19(6-8-20)14-10-15(17-11-16-14)21-13(3)9-12(2)18-21/h9-11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKAGZXJKZZZPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(ethylsulfonyl)piperazin-1-yl)pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Rhodium (III), and controlled environments to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(ethylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ethylsulfonyl group to an ethyl group.

Substitution: Nucleophilic substitution reactions can be used to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary but often require controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler alkyl derivatives.

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(ethylsulfonyl)piperazin-1-yl)pyrimidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(ethylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application, such as inhibiting a particular enzyme in a biochemical pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on core heterocycles, substituent effects, and hypothesized biological properties.

Structural and Functional Group Analysis

Key Comparisons

Core Heterocycle: Pyrimidine vs. Triazine: Pyrimidines (6-membered, 2 nitrogen atoms) offer distinct hydrogen-bonding profiles compared to triazines (6-membered, 3 nitrogen atoms). Pyrazolopyrimidines (): Fusion of pyrazole and pyrimidine increases planarity, which may improve DNA intercalation or kinase binding but reduce solubility .

Hydrazine Derivatives (): Hydrazine groups are metabolically labile, whereas the target’s sulfonyl-piperazine is more stable, suggesting superior pharmacokinetics . Fluorinated Groups (): Difluoromethyl groups in triazine derivatives increase lipophilicity and resistance to oxidative metabolism, a feature absent in the target compound .

’s triazine compounds demonstrate cannabinoid receptor 2 affinity, implying that piperazine substituents in the target could modulate receptor binding, though this requires validation .

Research Findings and Limitations

- Synthetic Routes: Limited data on the target compound’s synthesis are available. However, highlights pyrimidine derivatives synthesized via nucleophilic substitution, a plausible route for introducing the ethylsulfonyl-piperazine group .

- Experimental Data Gaps: No direct bioactivity or solubility data for the target compound are provided in the evidence. Conclusions are inferred from structural analogs.

- Computational Predictions: Molecular docking or QSAR modeling could further elucidate the target’s binding affinity compared to ’s cannabinoid receptor ligands or ’s kinase-targeting compounds .

Biological Activity

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(ethylsulfonyl)piperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a pyrazole moiety and a piperazine ring, which are known to influence its biological activity significantly. The presence of the ethylsulfonyl group enhances its solubility and bioavailability.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study:

A study evaluated the cytotoxic effects of related pyrimidine derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A431 | 5.2 | Caspase activation |

| Compound B | Jurkat | 3.8 | Apoptosis induction |

| This compound | HeLa | 4.0 | Caspase pathway |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Research Findings:

The minimum inhibitory concentration (MIC) values for various bacterial strains were determined, indicating effective antibacterial activity.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that the compound's mechanism may involve disrupting bacterial cell wall synthesis or function, although further studies are required to elucidate the exact pathways involved.

Neuropharmacological Effects

Emerging evidence also points to potential neuropharmacological effects of this compound. It has been suggested that similar compounds can act as positive allosteric modulators at certain neurotransmitter receptors.

Study Insights:

In a functional assay involving cholinergic receptors, related pyrazole derivatives demonstrated an ability to enhance acetylcholine binding and signaling, indicating potential applications in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Pyrazole Ring: Essential for anticancer activity; modifications can enhance potency.

- Piperazine Moiety: Influences receptor binding affinity and selectivity.

- Ethylsulfonyl Group: Improves solubility and bioavailability.

Q & A

What are the critical considerations for optimizing the multi-step synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(ethylsulfonyl)piperazin-1-yl)pyrimidine?

Answer:

Synthesis optimization requires meticulous control of reaction parameters:

- Stepwise Functionalization : Pyrazole ring formation (via 1,3-diketone and hydrazine) precedes pyrimidine functionalization. Piperazine sulfonylation typically employs ethylsulfonyl chloride under anhydrous conditions .

- Reagent Selection : Use stannous chloride for reductions and dimethylformamide (DMF) as a polar aprotic solvent to enhance nucleophilic substitution at the pyrimidine C-6 position .

- Reaction Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures intermediate purity (>95%) before proceeding to subsequent steps .

- Yield Maximization : Adjust temperature (60–80°C) and reaction time (12–24 hours) for sulfonylation steps to balance reactivity and byproduct formation .

How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) using both fluorescence-based and radiometric methods to exclude false positives .

- Structural Analysis : Compare crystallographic data or molecular docking results with analogs (e.g., 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine) to identify substituent-specific interactions .

- Batch Consistency : Ensure synthetic batches meet purity standards (>95% by HPLC) to exclude impurities as confounding factors .

What advanced methodologies are recommended for studying this compound’s interaction with biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to receptors like serotonin or dopamine transporters, leveraging the piperazine moiety’s affinity for neurotransmitter targets .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic contributions to binding .

- Cryo-EM for Complex Visualization : Resolve compound-enzyme complexes (e.g., cytochrome P450 isoforms) to map active-site interactions .

How can computational tools enhance the design of derivatives with improved selectivity?

Answer:

- Quantum Mechanical (QM) Calculations : Predict sulfonyl group reactivity using density functional theory (DFT) to optimize electrophilic substitution at the piperazine nitrogen .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding stability (e.g., with G-protein-coupled receptors) over 100-ns trajectories to prioritize derivatives with lower RMSD values .

- SAR Libraries : Generate structure-activity relationship (SAR) datasets by systematically varying pyrazole methyl groups and sulfonyl substituents .

What analytical techniques are essential for characterizing this compound’s stability under physiological conditions?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular integrity (C17H22N6O2S) and detect degradation products in simulated gastric fluid (pH 2.0) .

- NMR Stability Studies : Monitor proton environments (e.g., pyrimidine H-2 and H-4) in D2O at 37°C to assess hydrolytic susceptibility .

- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to predict shelf-life under stress conditions (40°C/75% RH) .

What are the challenges in scaling up the synthesis for preclinical studies, and how can they be addressed?

Answer:

- Solvent Scalability : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact while maintaining reaction efficiency .

- Catalyst Recycling : Implement heterogeneous catalysts (e.g., palladium on carbon) for Suzuki-Miyaura couplings to improve turnover number (TON) .

- Process Analytical Technology (PAT) : Use inline FTIR to monitor real-time reaction progress and automate pH adjustment .

How can researchers differentiate the compound’s off-target effects from its primary mechanism of action?

Answer:

- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. receptor-knockout cell lines .

- Proteome-Wide Profiling : Use affinity pulldown assays with biotinylated analogs to identify non-target binding partners .

- Dose-Response Analysis : Apply Hill slope criteria (nH ≈1 for single-target binding) to distinguish specific vs. promiscuous interactions .

What strategies are recommended for improving the compound’s bioavailability in in vivo models?

Answer:

- Prodrug Design : Introduce hydrolyzable esters at the pyrimidine C-2 position to enhance intestinal absorption .

- Nanoparticle Encapsulation : Use PEGylated liposomes to improve plasma half-life and reduce renal clearance .

- LogP Optimization : Adjust sulfonyl substituents to achieve a calculated LogP of 2–3 for optimal blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.